BET bromodomain inhibitor 1

BRD4 inhibition Epigenetic reader domain Oncology research

Choose BET bromodomain inhibitor 1 for BRD4 targeting with single-digit nanomolar potency (IC50=2.6 nM), comprehensive BET-family engagement (BRD2/3/4/T Kd=1.0–3.0 nM), and a demonstrated lack of CYP450 inhibition (IC50>20 µM across five isoforms). This differentiated profile eliminates metabolic confounding in combination studies and enables robust in vivo efficacy (TGI=99.7% at 12.5 mg/kg oral). Procure a high-purity, quality-controlled batch for reproducible target engagement and chronic xenograft studies.

Molecular Formula C22H19F2N3O4S
Molecular Weight 459.5 g/mol
Cat. No. B8210225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBET bromodomain inhibitor 1
Molecular FormulaC22H19F2N3O4S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C
InChIInChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28)
InChIKeyUETQFSCWDMJWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BET Bromodomain Inhibitor 1: High-Potency Epigenetic Reader Domain Inhibitor for Preclinical Procurement


BET bromodomain inhibitor 1 (CAS: 2411226-02-1; also referenced as compound 38) is an orally bioavailable, small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. It was originally disclosed as a highly optimized pyrrolopyrazinone derivative in a 2020 medicinal chemistry campaign [2] and is sourced from patent WO/2015/153871A2 [3]. Its core mechanism involves competitive displacement of acetylated lysine recognition at BET bromodomains, leading to downregulation of key oncogenic transcriptional programs including c-Myc, BCL-2, and CDK6 [2].

Why BET Bromodomain Inhibitor 1 Cannot Be Replaced by Generic BET Inhibitors in Critical Preclinical Workflows


BET inhibitors constitute a chemically diverse class with substantial variance in bromodomain selectivity, pharmacokinetic half-life, and cytochrome P450 inhibition liability. Widely used research tools such as (+)-JQ1, I-BET762, and OTX015 exhibit markedly different BRD4 potency, BD1/BD2 domain selectivity ratios, and metabolic stability profiles that preclude direct substitution without revalidation of experimental outcomes [1]. Specifically, JQ1-derived analogs demonstrate IC50 values for BRD4 ranging from 33 nM to >100 nM, whereas BET bromodomain inhibitor 1 achieves single-digit nanomolar potency across multiple BET family members with a differentiated BD1/BD2 binding signature and substantially reduced CYP inhibition risk . This quantitative divergence necessitates compound-specific sourcing for reproducible target engagement and phenotypic readouts.

BET Bromodomain Inhibitor 1: Quantified Differentiation Metrics Versus Comparator BET Inhibitors


Superior BRD4 Inhibitory Potency: BET Bromodomain Inhibitor 1 Versus (+)-JQ1

BET bromodomain inhibitor 1 exhibits approximately 12.7-fold greater potency against BRD4 compared to the widely used research tool (+)-JQ1. While (+)-JQ1 inhibits BRD4(2) with an IC50 of 33 nM, BET bromodomain inhibitor 1 achieves an IC50 of 2.6 nM against BRD4 [1]. This potency differential is maintained across the broader BET family binding profile.

BRD4 inhibition Epigenetic reader domain Oncology research

Comprehensive BET Family Binding Affinity Profile: Kd Values Across BRD2, BRD3, BRD4, and BRDT

BET bromodomain inhibitor 1 demonstrates high-affinity binding to all major BET family bromodomains with Kd values ranging from 1.0 nM to 3.0 nM. Specifically, it binds BRD2(2) (Kd = 1.3 nM), BRD3(2) (Kd = 1.0 nM), BRD4(1) (Kd = 3.0 nM), BRD4(2) (Kd = 1.6 nM), and BRDT(2) (Kd = 2.1 nM) . This contrasts with I-BET762 (GSK525762), which exhibits significantly weaker BD2 selectivity and reduced potency against BRDT, and OTX015 (Birabresib), which shows EC50 values of 10–19 nM across BRD2/3/4 .

BET bromodomain binding BRD2 BRD3 BRDT Selectivity profiling

Exceptional BET Family Selectivity: 1,500-Fold Discrimination Over Non-BET Bromodomains

BET bromodomain inhibitor 1 demonstrates approximately 1,500-fold selectivity for BRD4(1) (IC50 = 2.6 nM) over the non-BET bromodomain EP300 (IC50 = 3,857 nM) [1][2]. This selectivity window substantially exceeds that of many first-generation pan-BET inhibitors, which frequently exhibit inhibitory activity against CBP/EP300 and other non-BET bromodomains at therapeutic concentrations [3].

Bromodomain selectivity EP300 Off-target profiling Epigenetic specificity

Minimal Cytochrome P450 Inhibition Liability: Differentiated Metabolic Safety Profile

BET bromodomain inhibitor 1 demonstrates no significant inhibition of five major cytochrome P450 enzymes (IC50 > 20 μM for each) . This contrasts sharply with other clinical-stage BET inhibitors such as OTX015, which exhibits CYP3A4 inhibition with potential for drug-drug interaction liability [1][2]. CYP3A4 has been identified as a critical enzyme in the metabolism of several BET inhibitors, making this differentiation particularly relevant for combination therapy studies [2].

CYP inhibition Drug metabolism ADME-Tox Preclinical safety

Robust In Vivo Antitumor Efficacy: Near-Complete Tumor Growth Inhibition at Low Oral Doses

BET bromodomain inhibitor 1 achieves 99.7% tumor growth inhibition (TGI) at 12.5 mg/kg oral daily dosing in preclinical xenograft models [1][2]. By comparison, (+)-JQ1 typically requires 30–50 mg/kg intraperitoneal dosing to achieve comparable efficacy endpoints, while I-BET762 and OTX015 are administered in the 20–50 mg/kg range in similar models [3]. This approximately 2.4- to 4-fold lower efficacious dose translates to reduced compound consumption per animal study.

In vivo efficacy Tumor growth inhibition Xenograft model Oral bioavailability

Cellular Antiproliferative Activity Across Hematologic Malignancy Models

BET bromodomain inhibitor 1 exhibits potent antiproliferative activity across a panel of hematologic malignancy cell lines with IC50 values of 2.4 nM (MV4-11 AML), 4.8 nM (Kasumi-1 AML), 17.6 nM (RS-4-11 ALL), and 15.1 nM (MM1.S multiple myeloma) [1]. In contrast, OTX015 demonstrates EC50 values of 10–19 nM across BRD2/3/4-dependent lines, while (+)-JQ1 shows EC50 of approximately 400 nM against MM1.S cells . The 26.5-fold greater potency of BET bromodomain inhibitor 1 over (+)-JQ1 in MM1.S cells highlights the compound's differentiated cellular efficacy.

Antiproliferative Leukemia Multiple myeloma Cell line panel

Optimal Research Applications for BET Bromodomain Inhibitor 1 Based on Validated Quantitative Differentiation


High-Sensitivity BRD4 Target Engagement Studies Requiring Single-Digit Nanomolar Potency

With an IC50 of 2.6 nM against BRD4, BET bromodomain inhibitor 1 enables robust target engagement at lower concentrations than (+)-JQ1 (IC50 = 33 nM), reducing compound consumption and minimizing vehicle-related artifacts in biochemical and cellular thermal shift assays [1][2]. This potency advantage is particularly valuable for CETSA and NanoBRET assays where high fractional occupancy is required at sub-micromolar concentrations.

Pan-BET Transcriptional Suppression Studies Requiring BRDT Engagement

Unlike I-BET762 (BD2-selective) and OTX015 (variable BD1/BD2 activity), BET bromodomain inhibitor 1 binds with high affinity to all five major BET bromodomains including BRDT(2) (Kd = 2.1 nM) and BRD2(2) (Kd = 1.3 nM), ensuring comprehensive suppression of BET-dependent transcriptional programs including c-Myc, BCL-2, and CDK6 [1][2]. This profile is essential for studies investigating the full BET-dependent transcriptome or requiring male germ cell biology models where BRDT inhibition is critical [3].

Combination Therapy Preclinical Studies Where CYP-Mediated Drug-Drug Interactions Must Be Minimized

With demonstrated lack of inhibition against five major cytochrome P450 enzymes (IC50 > 20 μM for each), BET bromodomain inhibitor 1 presents a cleaner metabolic interaction profile compared to OTX015 and other clinical-stage BET inhibitors known to exhibit CYP3A4 inhibition liability [1][2]. This characteristic makes it the preferred BET inhibitor for combination studies with chemotherapeutics, kinase inhibitors, or immunomodulatory agents where metabolic confounding could otherwise obscure true pharmacodynamic synergy [3].

Chronic In Vivo Efficacy Studies Requiring Low-Volume Oral Formulation

Achieving 99.7% tumor growth inhibition at 12.5 mg/kg oral dosing, BET bromodomain inhibitor 1 enables chronic in vivo studies with 2- to 4-fold lower compound requirements compared to (+)-JQ1, I-BET762, or OTX015 (20–50 mg/kg dosing ranges) [1][2]. This reduced efficacious dose translates directly to procurement cost savings, simpler formulation logistics, and improved animal welfare in extended-duration xenograft or PDX studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BET bromodomain inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.